molecular formula C13H22N2O3 B2872702 1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one CAS No. 1421497-56-4

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one

Cat. No. B2872702
CAS RN: 1421497-56-4
M. Wt: 254.33
InChI Key: RGGWXVLGPTULFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one, also known as EAPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of pyrrolidin-2-one and piperidine, and it has been found to have several potential applications in various fields of research. In

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one is a chemical compound that finds applications in various fields of scientific research, particularly in medicinal chemistry and the synthesis of biologically active molecules. Although the direct references to this specific compound in literature may be limited, insights can be derived from related research on piperidine and pyrrolidine derivatives which are structurally similar or relevant.

Synthesis of Piperidine and Pyrrolidine Derivatives : The development of novel methods for synthesizing piperidine and pyrrolidine derivatives highlights the importance of these compounds in medicinal chemistry. A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with major importance in medicinal chemistry, exemplifies the ongoing efforts to improve the synthetic accessibility of such compounds for further pharmacological exploration (Smaliy et al., 2011).

Antimicrobial and Anticoccidial Properties : Research into the antimicrobial and anticoccidial properties of pyrrolidine derivatives has shown promising results. For instance, a pyrrolidine derivative of a carvotacetone demonstrated activity against methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans, illustrating the potential of these compounds in addressing antibiotic resistance (Masila et al., 2020).

Analgesic and Antiparkinsonian Activities : The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from pyridine precursors has revealed compounds with notable analgesic and antiparkinsonian activities. This research underscores the potential of pyrrolidine and piperidine derivatives in developing new treatments for pain and Parkinson's disease (Amr et al., 2008).

Anticoccidial Agents : Hydroxylated N-alkyl-4-piperidinyl-2,3-diarylpyrrole derivatives have been synthesized and evaluated as potent broad-spectrum anticoccidial agents, demonstrating the utility of piperidine derivatives in veterinary medicine and highlighting the diverse pharmacological applications of these compounds (Liang et al., 2005).

Corrosion Inhibition : The study of piperidine derivatives on the corrosion of iron via quantum chemical and molecular dynamic simulation studies indicates the broader applicability of these compounds beyond biomedical research. The findings suggest that piperidine derivatives can serve as effective corrosion inhibitors, showcasing their versatility in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

1-[1-(2-ethoxyacetyl)piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-2-18-10-13(17)14-8-5-11(6-9-14)15-7-3-4-12(15)16/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGWXVLGPTULFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.